![molecular formula C18H21NO4S2 B3013772 N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2319720-41-5](/img/structure/B3013772.png)
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H21NO4S2 and its molecular weight is 379.49. The purity is usually 95%.
BenchChem offers high-quality N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PARP-1 Inhibition
Poly (ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair. PARP-1 inhibitors have been investigated as potential anti-cancer agents. In a study, a novel series of pyrano [2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory activity against PARP-1. Notably, compounds S2 and S7 emerged as the most potent PARP-1 inhibitors, with IC50 values of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively. These compounds showed high cytotoxicity against MCF-7 human cancer cells .
Antitumor Activity
The same pyrano [2,3-d]pyrimidine-2,4-dione derivatives were also assessed for their antitumor activity. Compound S8 demonstrated remarkable cell growth inhibition against both MCF-7 and HCT116 cancer cell lines, with IC50 values of 0.66 ± 0.05 and 2.76 ± 0.06 μM, respectively .
Quinoline Derivatives
The compound “N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoline-8-sulfonamide” (CAS No. 2319722-11-5) is related to our target compound. Quinoline derivatives have diverse applications, including potential therapeutic uses. Further exploration of this specific derivative may reveal additional properties and applications.
Imatinib Analogs
Imatinib, a tyrosine kinase inhibitor used in leukemia treatment, has structural similarities to our compound. Investigating analogs and derivatives of imatinib could provide insights into novel therapeutic strategies .
properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-25(21,15-3-4-16-14(12-15)7-10-23-16)19-18(17-2-1-11-24-17)13-5-8-22-9-6-13/h1-4,11-13,18-19H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKRLJSKYRFTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide |
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